![molecular formula C19H16FN3O2 B5662325 N-benzyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5662325.png)
N-benzyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related pyridazinyl compounds involves multiple steps from commercially available starting materials. For instance, a novel synthesis approach was achieved for the ligand SSR180575, highlighting the importance of the pyridazinyl ring in developing potent ligands for biological applications (Cheung et al., 2014). Similarly, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showcases the complexity and versatility of reactions involving fluorophenyl and pyridazinyl moieties (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The crystal structure analysis of related compounds, such as 4-benzyl-2-[2-(4-fluoro-phen-yl)-2-oxoeth-yl]-6-phenyl-pyridazin-3(2H)-one, reveals the intricate molecular geometry and interactions within these molecules. This analysis provides insights into the dihedral angles between the pyridazine ring and attached phenyl and fluorophenyl groups, offering a deeper understanding of the compound's molecular framework (Daoui et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of pyridazinyl compounds is highlighted by their involvement in various synthesis reactions, such as the development of potent iodinated radioligands for imaging applications. These reactions demonstrate the compound's ability to participate in complex chemical processes, yielding products with significant biological relevance (Zhang et al., 2007).
Physical Properties Analysis
The physical properties of pyridazinyl compounds, such as solubility and crystallinity, play a crucial role in their application potential. The synthesis and structural analysis of these compounds provide valuable information on their physical characteristics, which are essential for understanding their behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and binding affinity to biological targets, are central to the application of pyridazinyl compounds in medicinal chemistry. The development of derivatives, such as those targeting the peripheral benzodiazepine receptor, showcases the tailored chemical properties of these compounds for specific biological activities (Ferzaz et al., 2002).
properties
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-6-15(7-9-16)17-10-11-19(25)23(22-17)13-18(24)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERQSQSCWWHIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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